

An In-depth Technical Guide to 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diphenylpropan-2-one
tosylhydrazone

Cat. No.: B025648

[Get Quote](#)

CAS Number: 19816-88-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **1,3-Diphenylpropan-2-one tosylhydrazone** (CAS 19816-88-7). It details the compound's physicochemical properties, synthesis protocols, and significant applications in organic synthesis, particularly as a precursor in the Shapiro and Bamford-Stevens reactions. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Compound Identification and Properties

1,3-Diphenylpropan-2-one tosylhydrazone is a tosylhydrazone derivative of 1,3-diphenylacetone.^[1] It serves as a crucial intermediate in organic synthesis, primarily for the generation of vinyl carbanions and subsequent formation of alkenes.^[2]

Synonyms:

- 1,3-Diphenyl-2-propanone p-tosylhydrazone
- 1,3-Diphenylacetone p-tosylhydrazone^[3]
- Dibenzylketonetosylhydrazone^[4]

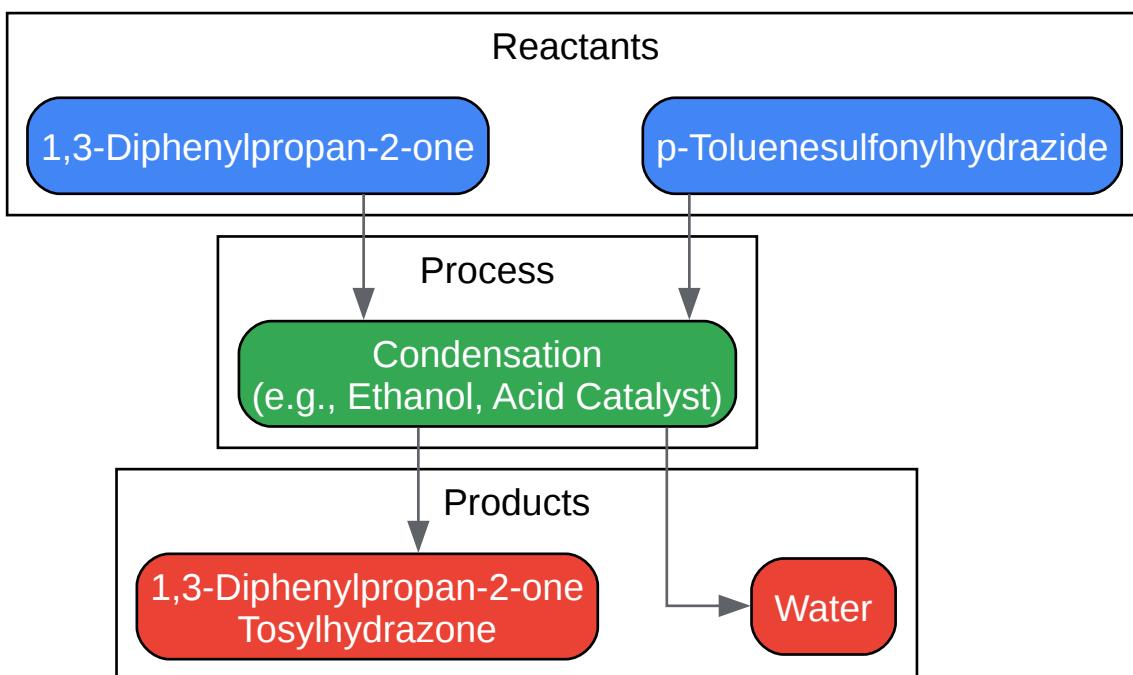
- N-[1,3-di(phenyl)propan-2-ylideneamino]-4-methylbenzenesulfonamide[5]

Physicochemical Data

The quantitative properties of **1,3-Diphenylpropan-2-one tosylhydrazone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₂ N ₂ O ₂ S	[3][4][5][6]
Molecular Weight	378.49 g/mol	[3][4][6]
Physical Form	Powder or crystals	[4]
Color	White to light yellow / Almost white	[4][6]
Melting Point	187-188 °C (lit.)	
175-177 °C	[6]	
186-187 °C	[4]	
Boiling Point (Predicted)	555.2 ± 60.0 °C	[4][6]
Density (Estimate)	1.1430 g/cm ³	[4][6]
Solubility	Chloroform: 25 mg/mL, clear, orange	[4]
pKa (Predicted)	10.29 ± 0.40	[4]
XLogP3	5.58640	[6]

Spectroscopic Data


While a full analysis is beyond the scope of this guide, the precursor, 1,3-Diphenyl-2-propanone, has been characterized by mass spectrometry, with a notable base peak at m/z 91.0, corresponding to the tropylidium ion (C₇H₇⁺).[7]

Synthesis and Experimental Protocols

Tosylhydrazones are typically synthesized through the condensation reaction of an aldehyde or ketone with tosylhydrazine (p-toluenesulfonylhydrazide), often with acid catalysis.[8]

General Synthesis Workflow

The synthesis of **1,3-Diphenylpropan-2-one tosylhydrazone** follows a straightforward condensation pathway.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,3-Diphenylpropan-2-one tosylhydrazone**.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established methods for tosylhydrazone formation.[9] [10]

- Preparation: In a suitable flask, dissolve 1,3-diphenylacetone (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or methanol.
- Reaction: Add p-toluenesulfonylhydrazide (1 equivalent) to the solution. If the reaction does not commence, add a catalytic amount of hydrochloric acid.[8]

- Crystallization: An exothermic reaction may occur, and the product, **1,3-diphenylpropan-2-one tosylhydrazone**, will begin to crystallize, often within minutes.[9]
- Isolation: After allowing the mixture to stir for a designated period (e.g., 15-30 minutes), cool the flask in an ice bath to maximize precipitation.[9]
- Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., methanol) to remove any unreacted starting materials.
- Drying: Dry the purified product under vacuum to yield the final compound.

Applications in Organic Synthesis

Tosylhydrazones are valuable precursors in organic chemistry, most notably in the Shapiro and Bamford-Stevens reactions, which convert ketones and aldehydes into alkenes.[2][8] These reactions proceed through the decomposition of the tosylhydrazone under basic conditions.

The Shapiro Reaction

The Shapiro reaction utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) to generate a vinylolithium species from a tosylhydrazone.[2] This intermediate can then be quenched with an electrophile, such as water, to yield an alkene. The reaction is a powerful tool for installing a double bond in a specific, controlled location.[2]

Shapiro Reaction: General Mechanism

The mechanism involves a sequence of deprotonation and elimination steps to generate the final vinylolithium intermediate.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Shapiro reaction.

Detailed Experimental Protocol: Shapiro Reaction

The following is a representative protocol for the decomposition of a tosylhydrazone to an alkene.

- Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend **1,3-diphenylpropan-2-one tosylhydrazone** (1 equivalent) in a dry, aprotic solvent like hexanes or THF.
- Deprotonation: Cool the suspension to a low temperature (e.g., -78 °C). Add n-butyllithium (2.2 equivalents) dropwise via syringe. The solution may change color and evolve gas (butane).
- Reaction: Allow the mixture to warm slowly to room temperature and stir for several hours. The decomposition is often signaled by the evolution of nitrogen gas.
- Quench: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude alkene can be purified by column chromatography.

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[4](#)]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[[4](#)]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[4](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[4](#)]

Storage: Store in a dry, well-ventilated place at room temperature.[[4](#)] The compound is classified as a combustible solid.

Conclusion

1,3-Diphenylpropan-2-one tosylhydrazone is a stable, crystalline solid that serves as a key synthetic intermediate. Its primary utility lies in its role as a precursor in the Shapiro and Bamford-Stevens reactions, providing a reliable method for the synthesis of alkenes from ketones. The protocols for its synthesis and subsequent reactions are well-established, making it a valuable compound for researchers and scientists in the field of organic chemistry and drug development. Proper safety precautions should be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diphenylacetone p-tosylhydrazone - 1,3-Diphenyl-2-propanone p-tosylhydrazone [sigmaaldrich.com]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 1,3-DIPHENYLACETONE P-TOLUENESULFONYLHYDRAZONE | 19816-88-7 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]
- 6. echemi.com [echemi.com]
- 7. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Diphenylpropan-2-one Tosylhydrazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025648#1-3-diphenylpropan-2-one-tosylhydrazone-cas-number-19816-88-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com